molecular formula C9H11ClN2O2 B1437639 N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide CAS No. 1082188-76-8

N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide

Cat. No. B1437639
M. Wt: 214.65 g/mol
InChI Key: OCRCZDRYMCTVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide (NACM) is a chemical compound used in laboratory experiments and scientific research. It is a derivative of acetamide and is primarily used as an intermediate in organic synthesis. NACM has a wide range of applications in chemistry, biochemistry, and pharmacology, and is used as a tool to investigate the mechanisms of action of various biochemical and physiological processes.

Scientific Research Applications

Amidantel: A Potent Anthelmintic

Amidantel, a compound closely related to N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide, showcases significant anthelmintic properties. It is particularly effective against a range of parasites in rodents, including nematodes, filariae, and cestodes. Its application extends to veterinary medicine, showing high efficacy against hookworms and large roundworms in dogs. This compound's tolerance across different animal species and lack of teratogenic effects highlight its potential in developing new anthelmintic drugs (Wollweber et al., 1979).

Enzyme Inhibition for Therapeutic Applications

Research on derivatives of N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide has shown promising enzyme inhibition properties. For instance, compounds synthesized from this chemical structure have been found to inhibit acetylcholinesterase (AChE), a target for treating conditions such as Alzheimer's disease. This inhibition capability indicates potential therapeutic applications in neurodegenerative diseases (Rehman et al., 2013).

Anticancer Research

Novel derivatives synthesized from the base structure of N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide have been explored for their anticancer activities. One study reported the synthesis of compounds evaluated against various human tumor cell lines, showing significant inhibitory effects. The study not only demonstrated the anticancer potential of these compounds but also highlighted their good drug-like properties through ADME prediction (Tiwari et al., 2016).

Antimicrobial Agents

Compounds derived from N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide have shown notable antimicrobial activities. For example, novel heterocyclic compounds synthesized from this chemical structure exhibited moderate to good activity against various bacterial and fungal strains. This antimicrobial property suggests potential applications in developing new antibiotics or antifungal agents (Bektaş et al., 2007).

Insecticidal Properties

Research into N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide derivatives has also extended to the field of agriculture, particularly in developing new insecticidal agents. Some synthesized phenoxyacetamide derivatives showed excellent efficacy against the cotton leafworm, Spodoptera littoralis, highlighting the potential for these compounds to be used in pest management strategies (Rashid et al., 2021).

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-4-6(11)2-3-7(8)10/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRCZDRYMCTVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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